molecular formula C12H14ClF2N3 B12225936 N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12225936
M. Wt: 273.71 g/mol
InChI Key: OEUUMLWNEXCUEW-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. The presence of difluorophenyl and pyrazolamine groups in its structure suggests that it may exhibit interesting biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 2,3-difluorobenzylamine with 2,5-dimethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group and exhibits similar chemical properties.

    N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide: Another compound with a difluorophenyl group, used in similar research applications.

Uniqueness

N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is unique due to the presence of both difluorophenyl and pyrazolamine groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-8-6-11(17(2)16-8)15-7-9-4-3-5-10(13)12(9)14;/h3-6,15H,7H2,1-2H3;1H

InChI Key

OEUUMLWNEXCUEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=C(C(=CC=C2)F)F)C.Cl

Origin of Product

United States

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